molecular formula C7H16ClN B8280525 cis-4-Methylcyclohexylammonium chloride

cis-4-Methylcyclohexylammonium chloride

Cat. No.: B8280525
M. Wt: 149.66 g/mol
InChI Key: GIRKJSRZELQHDX-UHFFFAOYSA-N
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Description

cis-4-Methylcyclohexylammonium chloride is a cyclohexylamine derivative characterized by a methyl group in the cis configuration at the 4-position of the cyclohexane ring, with an ammonium chloride functional group. This compound is structurally analogous to other cyclohexylammonium salts and alkylammonium chlorides, which are widely studied for their applications in pharmaceuticals, surfactants, and organic synthesis.

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

(4-methylcyclohexyl)azanium;chloride

InChI

InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H

InChI Key

GIRKJSRZELQHDX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)[NH3+].[Cl-]

Origin of Product

United States

Scientific Research Applications

Synthesis of Biologically Active Compounds

One of the primary applications of cis-4-Methylcyclohexylammonium chloride is in the synthesis of various biologically active compounds. It serves as a reagent in the production of:

  • Kinase Inhibitors : These compounds are crucial in cancer therapy as they inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Agonists/Antagonists : These molecules play significant roles in drug development, targeting various receptors to either activate or block physiological responses .

Intermediate in Pharmaceutical Development

The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. For instance, it has been employed in the production of insecticidal agents, where it acts as a precursor to more complex structures that exhibit biological activity against pests . This application highlights its importance in agrochemical research.

Chemical Synthesis and Catalysis

In chemical synthesis, this compound is used as a building block for constructing various organic compounds. Its reactivity allows it to participate in substitution and reduction reactions, facilitating the formation of desired products . Additionally, it has been explored for use in catalysis, particularly in biomass conversion processes.

Case Study 1: Kinase Inhibitor Development

A study focused on the design and synthesis of kinase inhibitors using this compound demonstrated its efficacy as a key intermediate. The resulting compounds showed promising activity against several cancer cell lines, indicating potential therapeutic applications .

Case Study 2: Insecticidal Agents

Research involving the synthesis of insecticidal agents from this compound revealed that derivatives produced from this compound exhibited significant bioactivity against agricultural pests. This application underscores its relevance in sustainable agriculture practices aimed at pest management .

Comparison Table of Applications

Application AreaDescriptionExamples
Biologically Active CompoundsReagent for synthesizing kinase inhibitors and receptor modulatorsCancer therapies
Pharmaceutical DevelopmentIntermediate for producing insecticidal agentsAgrochemicals
Chemical SynthesisBuilding block for organic compoundsVarious organic reactions
CatalysisUsed in biomass conversion processesProduction of fuel intermediates

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural differences between cis-4-Methylcyclohexylammonium chloride and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Isomerism CAS No.
This compound* C₇H₁₆ClN 149.67 (hypothetical) Ammonium chloride Cis-configuration at C4 Not available
N-Hexylamine Hydrochloride C₆H₁₆ClN 137.65 Ammonium chloride None 142-81-4
4,4'-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 210.36 Amine Trans-trans, cis-cis, cis-trans isomers 1761-71-3

*Hypothetical data inferred from structural analogs.

  • N-Hexylamine Hydrochloride : A linear alkylammonium salt with a six-carbon chain. Unlike the cyclohexane ring in this compound, this compound lacks steric hindrance and isomerism, resulting in higher solubility in polar solvents .
  • 4,4'-Methylenebis(cyclohexylamine) : A diamine with a methylene bridge between two cyclohexyl groups. Its three geometric isomers (trans-trans, cis-cis, and cis-trans) influence its reactivity and physical properties, such as melting points and solubility in organic solvents .

Physicochemical Properties

  • Solubility: Cyclohexylammonium salts (e.g., this compound) typically exhibit moderate solubility in water due to their ionic nature, whereas non-polar cyclohexanamine derivatives like 4,4'-methylenebis(cyclohexylamine) are more soluble in organic solvents .
  • Stability : Ammonium chlorides (e.g., N-hexylamine hydrochloride) are hygroscopic and may decompose under high heat, releasing HCl gas. Cyclohexylammonium salts are generally stable at room temperature but may undergo ring-opening reactions under acidic conditions .

Preparation Methods

Catalyst and Solvent Selection

Rh/C catalysts (1–4% w/w relative to substrate) in tetrahydrofuran (THF) or ethyl acetate solvents enable hydrogenation at 60–90°C and 1–3 MPa pressure. THF is preferred for its polar aprotic nature, which stabilizes intermediates. For example, 5 kg of 4-methyl phenylboronic acid in THF with 0.2 kg Rh/C (4% loading) yielded 87% cis-4-methylcyclohexylboronic acid at 80°C and 2.0 MPa.

Recrystallization and Isomer Purification

Crude products are recrystallized using methanol-water or ethanol-water mixtures (1:5–1:10 ratio) to enhance cis-isomer purity. A 5 kg batch recrystallized with methanol/water achieved 99.3% purity and 76% yield.

Table 1: Hydrogenation Conditions and Outcomes

ParameterExample 1Example 2
Substrate4-Methyl phenylboronic acid4-Methyl phenylboronic acid pinacol ester
Catalyst (Rh/C loading)4%3%
SolventTHFEthyl acetate
Temperature80°C70°C
Pressure2.0 MPa1.5 MPa
cis:trans Ratio87:1385:15
Purity After Recrystallization99.3%98.8%

Amine Substitution via Sulfamic Acid

The second step converts cis-4-methylcyclohexylboronic acid to cis-4-methylcyclohexylamine using sulfamic acid (NH₂SO₃H) under basic conditions. This method avoids hazardous reagents like ammonia gas, improving safety profiles.

Reaction Mechanism

Sulfamic acid acts as an aminating agent, reacting with boronic acid in THF or acetonitrile. Sodium hydroxide (1–4 M) facilitates deprotonation, forming the amine and boric acid byproducts. For instance, 10.5 g (74 mmol) of boronic acid with 10.8 g (111 mmol) sulfamic acid in THF yielded 7.2 g (85%) of cis-4-methylcyclohexylamine at room temperature.

Solvent and Stoichiometry Optimization

THF is optimal due to its miscibility with aqueous bases. A 1.3–2.5:1 molar ratio of sulfamic acid to boronic acid ensures complete conversion. Excess sulfamic acid (>2.5 eq) risks side reactions, while lower ratios (<1.3 eq) leave unreacted boronic acid.

Table 2: Amine Substitution Variables

ConditionOptimal RangeEffect on Yield
Sulfamic Acid Equivalents1.5–2.0Maximizes conversion (85–90%)
SolventTHFHigher polarity improves mixing
Base Concentration1–4 M NaOHFacilitates deprotonation
Reaction Time16–24 hoursEnsures full consumption of substrate

Quaternary Ammonium Salt Formation

The final step involves protonating cis-4-methylcyclohexylamine with hydrochloric acid (HCl) to form this compound. This exothermic reaction requires controlled HCl addition to prevent overheating.

Acid-Base Neutralization

Aqueous HCl (37% w/w) is added dropwise to the amine dissolved in dichloromethane or isopropanol. The mixture is stirred at 0–10°C to maintain stability, yielding a white precipitate. Filtration and drying under vacuum afford the final product with >98% purity.

Industrial-Scale Production

Scaling the synthesis to 50 L reactors demonstrates feasibility for commercial manufacturing. Key considerations include:

  • Catalyst Reusability : Rh/C catalysts retain activity for ≥7 cycles, reducing costs.

  • Solvent Recovery : THF and methanol are distilled and reused, minimizing waste.

  • Safety Protocols : Handling sulfamic acid and HCl requires corrosion-resistant equipment and ventilation.

Table 3: Large-Scale Batch Data

Parameter50 L Reactor Output
Starting Material5 kg 4-methyl phenylboronic acid
cis-4-Methylcyclohexylamine Yield2.69 kg (85%)
Purity (GC)99.6%
Total Time48 hours

Comparative Analysis of Starting Materials

While 4-methyl phenylboronic acid is cost-effective, esters like pinacol or neopentyl glycol boronic esters offer higher solubility in nonpolar solvents. However, ester derivatives require additional hydrolysis steps, complicating workflows .

Q & A

What are the recommended methods for synthesizing cis-4-Methylcyclohexylammonium chloride in laboratory settings?

Classification : Basic
Answer :
The synthesis typically involves quaternization of 4-methylcyclohexylamine with methyl chloride or another alkylating agent under controlled conditions. Key steps include:

  • Reaction Setup : Conduct the reaction in anhydrous solvents (e.g., dichloromethane or ethanol) to avoid hydrolysis. Maintain a nitrogen atmosphere to prevent oxidation.
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the product.
  • Characterization : Confirm purity via 1H^1H-NMR (e.g., integration of methyl groups at δ 1.2–1.5 ppm) and mass spectrometry (expected [M+^+] at m/z 163.1 for the cation).

How can researchers resolve discrepancies in reported solubility data for this compound?

Classification : Advanced
Answer :
Contradictions in solubility data often arise from variations in experimental conditions (e.g., temperature, solvent purity, ionic strength). To address this:

  • Systematic Studies : Perform solubility tests under standardized conditions (e.g., 25°C, 0.1 M NaCl) using HPLC or gravimetric analysis.
  • Phase Diagrams : Construct ternary phase diagrams with solvents like water, ethanol, and ethyl acetate to identify co-solvency effects.
  • Quality Control : Verify compound purity via DSC (melting point consistency) and elemental analysis.

What spectroscopic techniques are critical for characterizing this compound?

Classification : Basic
Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR to confirm stereochemistry (cis vs. trans) and methyl group positioning.
  • FT-IR : Identify N-H stretching (2500–3000 cm1^{-1}) and C-Cl vibrations (600–800 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive ion mode to detect the cationic fragment.

How can computational modeling aid in understanding the reactivity of this compound?

Classification : Advanced
Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states during quaternization or hydrolysis.
  • Molecular Dynamics : Simulate solvent interactions to predict solubility trends.
  • QSPR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental stability data.

What experimental precautions are necessary to ensure the stability of this compound during storage?

Classification : Basic
Answer :

  • Storage Conditions : Keep in airtight containers under inert gas (argon) at –20°C to prevent hygroscopic degradation.
  • Light Sensitivity : Use amber glassware to avoid photolytic cleavage of the C-Cl bond.
  • Regular Monitoring : Conduct periodic TLC or 1H^1H-NMR checks for decomposition products.

How should researchers design experiments to optimize catalytic applications of this compound in asymmetric synthesis?

Classification : Advanced
Answer :

  • Screening Conditions : Vary catalysts (e.g., chiral ligands), solvents (polar aprotic vs. protic), and temperatures in a DoE (Design of Experiments) framework.
  • Kinetic Analysis : Use in-situ FT-IR or 19F^19F-NMR to monitor reaction progress and enantiomeric excess (e.g., via chiral HPLC).
  • Mechanistic Probes : Isotopic labeling (2H^2H, 13C^13C) to trace reaction pathways.

What strategies can mitigate conflicting results in toxicity studies of this compound?

Classification : Advanced
Answer :

  • Standardized Assays : Use OECD guidelines (e.g., Test No. 423 for acute oral toxicity) with controlled cell lines (e.g., HepG2 for hepatotoxicity).
  • Dose-Response Curves : Analyze EC50_{50} values across multiple replicates.
  • Meta-Analysis : Compare data across studies while accounting for variables like exposure duration and metabolite profiling.

How can researchers effectively present structural and spectroscopic data for this compound in publications?

Classification : Basic
Answer :

  • Figure Design : Follow journal-specific guidelines (e.g., minimal structures in graphics, as noted in ).
  • Data Tables : Include 1H^1H-NMR shifts, IR peaks, and crystallographic data (if available) in standardized formats.
  • Supplemental Information : Provide raw spectra and computational input files for reproducibility.

What methodologies are recommended for assessing the environmental fate of this compound?

Classification : Advanced
Answer :

  • Biodegradation Studies : Use OECD 301B tests with activated sludge to measure half-life in aquatic systems.
  • Adsorption Analysis : Conduct batch experiments with soil samples to determine Koc_{oc} (organic carbon partition coefficient).
  • Ecotoxicity Modeling : Apply EPI Suite or QSAR tools to predict bioaccumulation potential.

How do stereochemical variations (cis vs. trans) impact the physicochemical properties of 4-Methylcyclohexylammonium chloride derivatives?

Classification : Advanced
Answer :

  • Comparative Studies : Synthesize both isomers and compare melting points, solubility, and chromatographic behavior (e.g., chiral column retention times).
  • X-ray Crystallography : Resolve crystal structures to correlate steric effects with stability.
  • Thermodynamic Analysis : Calculate ΔG of isomerization via van’t Hoff plots from variable-temperature NMR data.

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